molecular formula C19H20F3N3O2 B2894804 N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 953951-59-2

N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2894804
CAS RN: 953951-59-2
M. Wt: 379.383
InChI Key: GHVFMJIVFNUOAN-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly known as DPA-TF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Sensing and Capture A study by Vishnoi et al. (2015) highlights the application of a fluorescent chemo-sensor, 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, which shows significant fluorescence quenching in the presence of picric acid, indicating potential use in selective sensing and capture of specific molecules. This sensor demonstrates highly selective and remarkable fluorescence quenching with a detection limit of 1.5 ppm for picric acid, facilitated by hydrogen bonds, π–π interactions, and electrostatic interactions between the sensor and picric acid, showcasing the importance of dimethylamino groups in molecular sensing technologies (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Insecticidal Activity Samaritoni et al. (1999) discovered that methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, including structures similar to N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, exhibit broad-spectrum insecticidal activity. These modifications retained the efficacy of the parent compound, expanding the structure-activity relationship (SAR) and providing insights into designing new insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-25(2)16-9-3-13(4-10-16)11-12-23-17(26)18(27)24-15-7-5-14(6-8-15)19(20,21)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVFMJIVFNUOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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